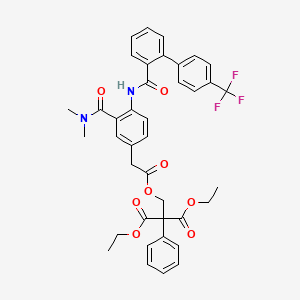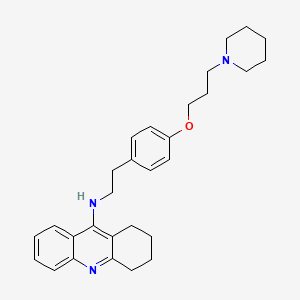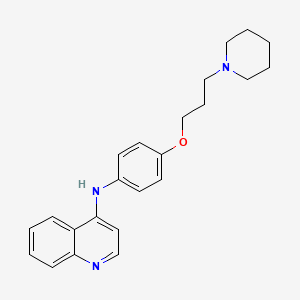
Granotapide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has been studied for its potential use in treating type II diabetes mellitus, atherosclerosis, coronary artery disease, metabolic syndrome, obesity, prediabetes mellitus, and hypertension . Granotapide works by blocking fat absorption, which enhances glucose-stimulated insulin secretion and improves insulin sensitivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Granotapide is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:
- Formation of an anilide intermediate by reacting a substituted aniline with an acid chloride.
- Coupling of the anilide intermediate with a trifluoromethyl-substituted biphenyl derivative.
- Final esterification to form the diethyl ester of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process is scaled up from laboratory synthesis to industrial production by employing large-scale reactors and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Granotapide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Granotapide has a wide range of scientific research applications:
Mecanismo De Acción
Granotapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which is responsible for the transport of triglycerides, cholesteryl esters, and phospholipids between phospholipid surfaces . By blocking this protein, this compound reduces fat absorption, leading to enhanced glucose-stimulated insulin secretion and improved insulin sensitivity . This mechanism is independent of food intake suppression and involves the enhancement of glucagon-like peptide-1 secretion and reduction of lipotoxicity .
Comparación Con Compuestos Similares
. Similar compounds include:
Dirlotapide: Another microsomal triglyceride transfer protein inhibitor used to reduce body weight in diabetic dogs.
Anacetrapib: A cholesteryl ester transfer protein inhibitor that increases serum high-density lipoprotein cholesterol levels.
Lomitapide: A small molecule inhibitor of microsomal triglyceride transfer protein used to treat lipid disorders.
Uniqueness of Granotapide: this compound is unique due to its intestine-specific action, which allows it to block fat absorption without affecting food intake. This specificity makes it a promising candidate for treating metabolic disorders without the adverse effects associated with systemic fat absorption inhibitors .
Propiedades
Número CAS |
916683-32-4 |
|---|---|
Fórmula molecular |
C39H37F3N2O8 |
Peso molecular |
718.7 g/mol |
Nombre IUPAC |
diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |
Clave InChI |
FPUQGCOBYOXAED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JTT 130; JTT-130; JTT130; Granotapide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)


